3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as MMPI, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipocyte differentiation, glucose metabolism, and lipid metabolism. Activation of PPARγ by 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione leads to increased insulin sensitivity, glucose uptake, and lipid metabolism. 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. Inhibition of PTP1B by 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione leads to increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have shown that 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.
Advantages and Limitations for Lab Experiments
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in high yields with excellent purity. 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been extensively studied for its pharmacological properties, making it a well-characterized compound for further research. However, 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione also has potential toxicity at high doses, which must be carefully monitored in laboratory experiments.
Future Directions
There are several future directions for research on 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. One area of interest is the development of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in other diseases, such as metabolic disorders and cardiovascular diseases. Further studies are also needed to elucidate the precise mechanism of action of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione and its effects on various cellular pathways. Overall, 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione holds great promise for the development of novel therapeutics for a range of diseases.
Synthesis Methods
The synthesis of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 2-methylbenzaldehyde and 4-methylaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to yield 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. This process has been optimized to produce high yields of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione with excellent purity.
Scientific Research Applications
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields, including cancer research, diabetes, and neurodegenerative diseases. In cancer research, 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting tumor growth. In diabetes research, 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of type 2 diabetes. In neurodegenerative disease research, 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective effects, suggesting its potential use in the treatment of Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
5-(4-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-9-13(10-8-11)18-15-16(20)19(17(21)22-15)14-6-4-3-5-12(14)2/h3-10,15,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVPAAAWRPWALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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